molecular formula C24H22FNO6 B254661 1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B254661
M. Wt: 439.4 g/mol
InChI Key: ILRMZYMOORZMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to interact with various cellular targets, such as enzymes and receptors, to elicit its biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a diverse range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. This compound has also been found to scavenge free radicals and reduce oxidative stress in cells. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its diverse range of biological activities. This compound can be used to study various cellular processes, such as inflammation, oxidative stress, and cancer cell proliferation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative disorders. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-allyloxy-3-methoxybenzaldehyde with 2-(2-methoxyethyl)-4H-chromen-4-one in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a one-pot reaction with a fluorinating agent and a pyrrole derivative to yield the final product.

Scientific Research Applications

1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been investigated for its anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.

properties

Molecular Formula

C24H22FNO6

Molecular Weight

439.4 g/mol

IUPAC Name

7-fluoro-2-(2-methoxyethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22FNO6/c1-4-10-31-18-7-5-14(12-19(18)30-3)21-20-22(27)16-13-15(25)6-8-17(16)32-23(20)24(28)26(21)9-11-29-2/h4-8,12-13,21H,1,9-11H2,2-3H3

InChI Key

ILRMZYMOORZMHN-UHFFFAOYSA-N

SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)OCC=C)OC

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)OCC=C)OC

Origin of Product

United States

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